3-(4-Methylphenyl)butanoic acid
Description
Significance as a Synthetic Intermediate
The primary significance of 3-(4-Methylphenyl)butanoic acid in academic research lies in its role as a synthetic intermediate. chemimpex.comchemimpex.com It is considered a fundamental building block for researchers aiming to construct novel compounds with targeted biological or material properties. chemimpex.com The carboxylic acid group is reactive and can undergo a variety of chemical transformations, including reduction to form alcohols, oxidation, and nucleophilic substitution to introduce other functional groups.
Its structural framework is a key component in the synthesis of other valuable chemical entities. For example, the related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is synthesized via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640), a process often used in undergraduate chemistry education to demonstrate important synthetic methodologies. wikipedia.org Furthermore, the phenylbutanoic acid scaffold is crucial in asymmetric synthesis. The large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid highlights the importance of this structural motif in creating advanced chiral molecules for specialized applications. orgsyn.org
Role in the Development of Advanced Chemical Entities
The utility of this compound as an intermediate extends directly to the development of advanced chemical entities with potential applications in medicine and materials science. chemimpex.com In the pharmaceutical sector, it serves as a crucial starting material for the synthesis of drugs targeting metabolic disorders and for the development of potential anti-inflammatory and analgesic medications. chemimpex.com Its favorable solubility and stability contribute to its efficiency in these synthetic processes. chemimpex.comchemimpex.com In agrochemistry, it is explored as a precursor for new herbicides and pesticides. chemimpex.comchemimpex.com
The modification of the this compound structure has led to the creation of diverse derivatives with unique properties. Researchers have investigated these derivatives for various biological activities, including potential antioxidant effects and enzyme inhibition. The core structure can be functionalized to produce a wide array of advanced compounds, demonstrating its versatility as a molecular scaffold.
Examples of Derivatives Synthesized from Phenylbutanoic Acid Scaffolds
| Derivative Name | Molecular Formula | Key Structural Modification | Reference |
|---|---|---|---|
| 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | C₁₃H₁₄N₂O₃ | Incorporation of an oxadiazole ring | nih.gov |
| 4-Amino-3-(3-fluoro-4-methylphenyl)butanoic acid | C₁₁H₁₄FNO₂ | Addition of amino and fluoro groups to the phenyl ring | nih.gov |
| (S)-3-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | Substitution of methyl with bromine on the phenyl ring and chiral center | orgsyn.org |
| 3-(4-Methoxyphenyl)butanoic acid methyl ester | C₁₂H₁₆O₃ | Esterification of the carboxylic acid and methoxy (B1213986) group on the phenyl ring | ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPDLKCTGONCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961306 | |
| Record name | 3-(4-Methylphenyl)butanoic acid | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39027-57-1, 4093-55-4 | |
| Record name | Benzenepropanoic acid, beta,4-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39027-57-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(4-Methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-P-TOLYL-BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 4 Methylphenyl Butanoic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the carbon skeleton and introduce the necessary functional groups in a non-stereoselective manner, typically resulting in a racemic mixture of the final product.
Friedel-Crafts Acylation Reactions in Butanoic Acid Synthesis
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. rsc.org In the context of butanoic acid synthesis, acylation is particularly relevant. This electrophilic aromatic substitution typically involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wisc.eduscribd.comlibretexts.org
A common application of this reaction is the acylation of toluene (B28343). While not leading directly to 3-(4-methylphenyl)butanoic acid, the reaction of toluene with succinic anhydride is a well-established method to produce an analogue, 4-(4-methylphenyl)-4-oxobutanoic acid. cgl.org.cn This reaction proceeds via the formation of an acylium ion from succinic anhydride and AlCl₃, which then attacks the electron-rich toluene ring. Due to the directing effect of the methyl group on toluene, substitution occurs predominantly at the para-position. chemguide.co.uk
To synthesize a precursor for the target molecule, a Friedel-Crafts acylation can be performed using toluene and crotonoyl chloride. The reaction, catalyzed by AlCl₃, would yield 1-(p-tolyl)but-2-en-1-one. This unsaturated ketone can then be further modified in subsequent steps to approach the final butanoic acid structure. The reaction with toluene and acetyl chloride, for example, is known to favor the para-substituted product. libretexts.orgchemguide.co.ukyoutube.com
Catalytic Hydrogenation Strategies for Aromatic Butanoic Acids
Catalytic hydrogenation is a versatile reduction method in organic synthesis. For producing aromatic butanoic acids, it can be employed in two primary ways: the reduction of a ketone to a methylene (B1212753) group or the saturation of a carbon-carbon double bond.
Following a Friedel-Crafts acylation that produces a keto-acid like 4-(4-methylphenyl)-4-oxobutanoic acid, the ketone group can be reduced. While methods like the Clemmensen or Wolff-Kishner reductions are classic choices, catalytic hydrogenation offers an alternative. However, this specific reduction of an aryl ketone to an alkane often requires specific catalysts and conditions and can be accompanied by the reduction of the aromatic ring if conditions are too harsh.
A more direct route to the racemic form of this compound involves the catalytic hydrogenation of an unsaturated precursor, such as 3-(p-tolyl)but-2-enoic acid. In this process, the carbon-carbon double bond of the butenoic acid is reduced using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to yield the desired saturated carboxylic acid. conestogac.on.ca This method is efficient for creating the basic structure of the target molecule. The hydrogenation of carboxylic acids to alcohols is also possible but requires more specialized and often harsh catalytic conditions. nih.gov
Alkylation Reactions for Carbon-Carbon Bond Formation
Alkylation reactions provide another powerful avenue for constructing the carbon framework of this compound. These methods involve the formation of a carbon-carbon bond by coupling an electrophile with a nucleophile.
One prominent strategy is the malonic ester synthesis , a classic method for preparing carboxylic acids. wikipedia.orglibretexts.org This synthesis would begin with deprotonating diethyl malonate with a suitable base like sodium ethoxide to form a nucleophilic enolate. libretexts.org This enolate is then alkylated via an Sₙ2 reaction with a p-tolyl-containing electrophile, such as 1-(1-chloroethyl)-4-methylbenzene. The resulting substituted malonic ester is subsequently hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound. libretexts.orgmasterorganicchemistry.com
Alternatively, a Grignard reaction can be employed. quora.com This involves the preparation of a Grignard reagent, such as p-tolylmagnesium bromide, from 4-bromotoluene (B49008) and magnesium metal. This potent nucleophile can then react with a suitable three-carbon electrophile containing a latent carboxylic acid function. For instance, reaction with propylene (B89431) oxide would form an alcohol that can then be oxidized to the target carboxylic acid. Another approach involves the 1,4-conjugate addition of the Grignard reagent to an α,β-unsaturated ester like ethyl crotonate, which after workup would yield the desired carbon skeleton. masterorganicchemistry.comlibretexts.org
Asymmetric Synthesis and Chiral Resolution
For applications where a specific enantiomer of this compound is required, asymmetric synthesis methods are employed. These strategies introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.
Diastereoselective Hydrogenation of Unsaturated Precursors
A sophisticated approach to obtaining enantiomerically pure 3-(p-tolyl)butanoic acid is through the diastereoselective hydrogenation of a chiral precursor. cgl.org.cnconestogac.on.ca This method relies on attaching a chiral auxiliary to an unsaturated molecule to guide the hydrogenation from a specific direction, thereby creating a new stereocenter with a preferred configuration. nih.gov
Chiral N-3-(p-tolyl)but-2-enamides as Substrates
The key to this asymmetric strategy is the use of chiral N-3-(p-tolyl)but-2-enamides as substrates for the hydrogenation reaction. conestogac.on.ca These substrates are prepared by coupling 3-(p-tolyl)but-2-enoic acid with a chiral auxiliary, often a chiral oxazolidinone.
The subsequent diastereoselective hydrogenation of the carbon-carbon double bond in the enamide is typically carried out using a heterogeneous catalyst like Palladium on carbon (Pd/C) in a solvent such as ethanol. The presence of the chiral auxiliary directs the approach of hydrogen to one face of the double bond, resulting in the formation of the corresponding chiral N-3-(p-tolyl)butanamide with moderate to good diastereoselectivity. conestogac.on.ca Finally, the chiral auxiliary is cleaved from the butanamide, typically through hydrolysis, to release the enantiomerically enriched 3-(p-tolyl)butanoic acid. conestogac.on.ca
Research findings have demonstrated the viability of this method, achieving high chemical yields and moderate diastereomeric ratios, as detailed in the table below.
| Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-isopropyloxazolidin-2-one | (S)-N-((S)-3-(p-tolyl)butanoyl)-4-isopropyloxazolidin-2-one | 94 | 65:35 |
| (R)-4-phenyloxazolidin-2-one | (R)-N-((S)-3-(p-tolyl)butanoyl)-4-phenyloxazolidin-2-one | 92 | 60:40 |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | (4R,5S)-N-((S)-3-(p-tolyl)butanoyl)-4-methyl-5-phenyloxazolidin-2-one | 95 | 70:30 |
| Table based on data from a study on the diastereoselective hydrogenation of chiral N-3-(p-tolyl)but-2-enamides. conestogac.on.ca |
Palladium-Catalyzed Diastereoselective Conjugate Addition
The palladium-catalyzed conjugate addition, a variant of the Hayashi-Miyaura reaction, stands as a powerful method for the enantioselective formation of carbon-carbon bonds, particularly for creating all-carbon quaternary centers. orgsyn.orgnsf.gov This strategy is applicable to the synthesis of chiral butanoic acids through the addition of an arylboronic acid to a suitably substituted α,β-unsaturated carbonyl compound. In the context of synthesizing this compound analogues, this would involve the reaction of an arylboronic acid, such as 4-methylphenylboronic acid, with a β-substituted α,β-unsaturated ester or other carbonyl derivative.
The success of this reaction hinges on the use of a chiral palladium complex. Ligands such as (S)-tert-butyl-pyrox have been shown to provide high to moderate yields and excellent enantioselectivities in the palladium-catalyzed 1,4-addition to cyclic enones. nsf.gov The mechanism involves a catalytic cycle where the palladium(II) complex, activated by the chiral ligand, facilitates the addition of the aryl group from the boronic acid to the enone substrate. nsf.gov The choice of ligand is critical as it dictates the facial selectivity of the nucleophilic attack on the coordinated unsaturated system, thereby controlling the stereochemistry of the newly formed chiral center. While rhodium-catalyzed systems were historically used for generating tertiary centers, palladium catalysis has emerged as a robust alternative for constructing more sterically hindered quaternary centers. orgsyn.orgnsf.gov
Evans Asymmetric Alkylation as a Key Stereogenic Step
Evans asymmetric alkylation is a cornerstone of stereoselective synthesis, providing a reliable method for introducing a chiral center α- to a carbonyl group. york.ac.uk This technique utilizes a temporary chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an alkylation reaction. harvard.edu
The process begins with the acylation of a chiral oxazolidinone auxiliary, for instance, (4R,5S)-4-methyl-5-phenyloxazolidinone, with a butanoyl derivative to form an N-acyl oxazolidinone. Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) selectively generates a (Z)-enolate, which is stabilized by chelation to the lithium cation. york.ac.uk The inherent chirality and steric hindrance of the auxiliary block one face of the enolate, forcing an incoming electrophile (such as a 4-methylphenyl-containing electrophile or a precursor) to approach from the opposite, less hindered face. york.ac.uk This directed attack results in a highly diastereoselective alkylation.
The diastereoselectivity of this method is often exceptionally high, with diastereomeric ratios frequently exceeding 100:1. york.ac.uk Following the alkylation, the chiral auxiliary can be cleaved, typically through hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the auxiliary for reuse. uwindsor.ca The predictability and high fidelity of this method make it a preferred strategy for establishing key stereocenters in complex molecule synthesis.
| Electrophile (R-X) | Auxiliary R' | Diastereomeric Ratio | Reference |
| Benzyl bromide | Methyl | >120:1 | york.ac.uk |
| Benzyl bromide | Isopropyl | >300:1 | york.ac.uk |
| Allyl iodide | Isopropyl | 100:1 | york.ac.uk |
| Methyl iodide | Isopropyl | 20:1 | york.ac.uk |
Chiral Auxiliary-Mediated Approaches
Beyond the widely used Evans oxazolidinones, other chiral auxiliary-based methods offer powerful alternatives for the asymmetric synthesis of this compound. These approaches also rely on the temporary attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation.
One notable example is the Myers asymmetric alkylation, which employs pseudoephedrine as a chiral auxiliary. harvard.edu The substrate is converted into a pseudoephedrine amide, which is then deprotonated to form a rigid chelated enolate. This enolate reacts with electrophiles with high diastereoselectivity. A significant advantage of this method is that pseudoephedrine is an inexpensive, readily available commodity chemical. harvard.edu The auxiliary can be removed under mild hydrolytic conditions.
Another distinct strategy involves the use of chiral transition metal complexes. For instance, a nickel(II) complex of a Schiff base formed between glycine (B1666218) and a chiral auxiliary can serve as a template for asymmetric alkylation. mdpi.com The planar nickel complex holds the substrate in a rigid conformation, and alkylation proceeds with high diastereoselectivity. The complex is subsequently disassembled to release the desired amino acid derivative (which can be converted to the butanoic acid) and allows for the recovery of the chiral ligand. mdpi.com
Enantioselective Catalysis for Chiral Butanoic Acids
Enantioselective catalysis represents a highly efficient and atom-economical approach to synthesizing chiral molecules, as it avoids the use of stoichiometric amounts of a chiral auxiliary. cmu.edunumberanalytics.com This field involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com These catalysts function by creating a chiral environment around the substrate, lowering the energy of the transition state for the formation of one enantiomer over the other. cmu.edu
For the synthesis of chiral butanoic acids, several catalytic systems are relevant:
Transition Metal Catalysis : Asymmetric hydrogenation or conjugate addition reactions catalyzed by transition metals like rhodium, palladium, or iridium complexed with chiral ligands are common. numberanalytics.com For example, the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid using a catalyst like a Rhodium-DuPHOS complex could yield the desired chiral butanoic acid with high enantioselectivity. numberanalytics.com
Organocatalysis : In recent years, metal-free organocatalysis has emerged as a powerful tool. Chiral amines, phosphoric acids, and isothioureas have been developed as effective catalysts for a range of transformations. researchgate.net Chiral isothioureas, for example, can act as Lewis base catalysts, activating carboxylic acid derivatives toward enantioselective addition reactions. researchgate.net
Asymmetric Autocatalysis : This is a unique phenomenon where the chiral product of a reaction also acts as the catalyst for its own formation. nih.gov While not broadly applicable, it can lead to significant amplification of enantiomeric excess from a very small initial imbalance. nih.gov
The development of new catalysts aims to eliminate the need for product purification to remove the catalyst and to make processes more environmentally friendly. cmu.edu
Chiral Resolution Techniques for Enantiomeric Enrichment
When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers) of this compound, chiral resolution can be employed to separate them. wikipedia.org This process relies on the principle of converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can thus be separated. libretexts.org
The most common method for resolving a racemic carboxylic acid is diastereomeric salt crystallization . libretexts.org This procedure involves the following steps:
Salt Formation : The racemic acid is treated with an enantiomerically pure chiral base, such as (R)-1-phenylethanamine, brucine, or quinine. libretexts.orglibretexts.org This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).
Separation : Because these diastereomeric salts have different solubilities in a given solvent, one salt will preferentially crystallize out of the solution upon cooling or concentration. libretexts.org This crystalline salt can be separated from the dissolved salt by filtration.
Liberation of Enantiomer : The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral base. libretexts.org The other enantiomer can be recovered from the remaining solution (the mother liquor) by the same process.
An alternative, though often more expensive, technique is chiral chromatography . nih.govchiralpedia.com In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. chiralpedia.com
Alternative Synthetic Routes
Reactions Involving Aldehydes and Malonic Acid Derivatives
A classical and versatile approach to constructing the carbon framework of this compound involves the use of aldehydes and malonic acid derivatives. One prominent example is the Knoevenagel condensation followed by subsequent reaction steps. nih.gov
This pathway can be initiated by the condensation of 4-methylbenzaldehyde (B123495) with a highly acidic methylene compound like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which serves as a cyclic malonic acid equivalent. nih.govnih.gov This base-catalyzed reaction yields a 4-methylbenzylidene-Meldrum's acid intermediate.
This α,β-unsaturated adduct is a Michael acceptor and can undergo a conjugate addition reaction with a nucleophile, such as an organometallic reagent (e.g., a methyl Grignard or cuprate (B13416276) reagent), to introduce the methyl group at the C3 position. The resulting adduct, upon hydrolysis and decarboxylation, would yield this compound. This sequence allows for the systematic assembly of the target molecule from simple and readily available starting materials.
Alkylation of Phenylacetic Acid Analogues
A primary and effective method for synthesizing 3-arylbutanoic acids, including this compound, is through the α-alkylation of phenylacetic acid analogues. This approach involves the deprotonation of the α-carbon of a substituted phenylacetic acid to form a nucleophilic enolate, which then reacts with an alkylating agent.
A significant advancement in this area is the development of direct, highly enantioselective alkylation of arylacetic acids. This technique utilizes a chiral lithium amide which acts as a noncovalent, recoverable stereodirecting agent, thereby avoiding the need to attach and later remove a chiral auxiliary. The process is operationally simple and generates the desired product in high yields and with excellent enantiomeric excess (ee). copernicus.org
The general protocol involves treating the arylacetic acid with a chiral lithium amide base to form an enediolate intermediate. This intermediate's geometry eliminates E/Z selectivity issues, focusing the stereochemical challenge on the facial selectivity of the subsequent alkylation step. copernicus.org The reaction of 4-methylphenylacetic acid (also known as p-tolylacetic acid) with an ethylating agent, such as ethyl iodide, under these conditions would yield this compound. Research has shown that para-substituents on the phenyl ring, such as methyl, fluoro, chloro, or bromo groups, have minimal impact on the high levels of enantioselectivity, which typically range from 89% to 96% ee. copernicus.org
Table 1: Enantioselective Alkylation of Various Arylacetic Acids
| Arylacetic Acid Starting Material | Alkylating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 4-Fluorophenylacetic Acid | Methyl Iodide | 96% | copernicus.org |
| 4-Chlorophenylacetic Acid | Methyl Iodide | 93% | copernicus.org |
| 4-Bromophenylacetic Acid | Methyl Iodide | 95% | copernicus.org |
| 4-Methoxyphenylacetic Acid | Ethyl Iodide | 89% | copernicus.org |
Multi-step Synthetic Sequences for Related Butanoic Acid Structures
Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound and its analogues from simpler starting materials. nih.govnist.gov These sequences allow for the precise installation of required functional groups and stereocenters.
A well-documented example is the large-scale, enantiomerically pure synthesis of (S)-3-(4-bromophenyl)butanoic acid, a close analogue of the target compound. nih.gov This route demonstrates a modern approach that can be adapted for the 4-methylphenyl derivative. The synthesis involves two main steps:
Rhodium-Catalyzed Asymmetric Conjugate Addition: The synthesis begins with the reaction between (4-bromophenyl)boronic acid and an α,β-unsaturated ester, ethyl (E)-but-2-enoate. This reaction is catalyzed by a chiral rhodium complex, specifically bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) as the chiral ligand. This step establishes the carbon skeleton and the stereocenter, producing (S)-ethyl 3-(4-bromophenyl)butanoate in high yield. nih.gov
Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide (B78521), in a mixture of water and methanol (B129727). Subsequent acidification of the reaction mixture with a strong acid like hydrochloric acid precipitates the final product, (S)-3-(4-bromophenyl)butanoic acid. nih.gov The product can be purified by recrystallization to achieve high purity. nih.gov
This synthetic strategy is highly effective and can be generalized for various substituted phenylboronic acids, making it a powerful tool for accessing a range of 3-arylbutanoic acids.
Table 2: Key Steps in the Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid
| Step | Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | Rh(NBD)₂BF₄, (R)-BINAP, 1,4-Dioxane, H₂O, Triethylamine, 30°C | (S)-Ethyl 3-(4-bromophenyl)butanoate | nih.gov |
Chemical Reactivity and Transformations of 3 4 Methylphenyl Butanoic Acid
Oxidation Reactions and Product Characterization
The oxidation of 3-(4-methylphenyl)butanoic acid can be directed at either the carboxylic acid group or the alkyl side chain, depending on the reaction conditions and the oxidizing agent employed. Strong oxidizing conditions can lead to the cleavage of the molecule. For instance, studies on similar structures, such as 4-oxo-4-phenylbutanoic acid, have shown that oxidation can result in the formation of benzoic acid, indicating a cleavage of the butanoic acid chain. derpharmachemica.com In the case of this compound, strong oxidation would likely yield 4-methylbenzoic acid.
The benzylic position of the aromatic ring is also susceptible to oxidation. However, the primary focus of oxidation studies on carboxylic acids is often the transformation of the carboxyl group itself or the cleavage of carbon-carbon bonds under vigorous conditions.
| Starting Material | Oxidizing Agent | Major Product |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄, heat) | 4-Methylbenzoic acid |
Reduction Reactions to Alcohol Derivatives
The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents, as milder reagents are generally ineffective.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt and yield the alcohol. chemguide.co.ukquimicaorganica.org During this reduction, an aldehyde is formed as an intermediate, but it is immediately further reduced to the alcohol and cannot be isolated. libretexts.org
Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also capable of reducing carboxylic acids to primary alcohols and are often used when selectivity is required in the presence of other reducible functional groups like esters. commonorganicchemistry.com In contrast, sodium borohydride (B1222165) (NaBH₄) is not sufficiently reactive to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com
The reduction of this compound yields 3-(4-methylphenyl)butan-1-ol.
Table 3.2: Reduction of this compound
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | 1. LiAlH₄ 2. H₃O⁺ | Dry Ether/THF | 3-(4-Methylphenyl)butan-1-ol |
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl ring of this compound contains two substituents: a methyl group (-CH₃) and a butanoic acid chain (-CH(CH₃)CH₂COOH). The methyl group is an activating, ortho-, para-directing group, while the alkyl chain with the carboxylic acid is generally a deactivating, meta-directing group due to the electron-withdrawing nature of the carboxyl group. However, the activating effect of the methyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied, substitution is expected to occur at the positions ortho to the methyl group. libretexts.org
The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgmasterorganicchemistry.com
For this compound, the directing effects of the methyl group would favor nitration at the 3-position (ortho to the methyl group). This would result in the formation of 3-(3-nitro-4-methylphenyl)butanoic acid.
Interestingly, research on the nitration of similar p-substituted propionic and butyric acids, such as 3-(p-tolyl)propionic acid, in acetic anhydride (B1165640) has shown the formation of diastereomeric spiro lactone adducts as major products. researchgate.net This suggests that the reaction pathway can be more complex than simple aromatic substitution, potentially involving intramolecular cyclization.
Table 3.3.1: Nitration of this compound
| Reagents | Expected Product (Direct Substitution) | Potential Byproduct/Alternative Product |
|---|
Halogenation of the aromatic ring can be achieved using halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The catalyst polarizes the halogen molecule, generating a strong electrophile. masterorganicchemistry.com
In the case of this compound, the activating methyl group directs the incoming halogen to the positions ortho to it. Therefore, bromination would be expected to yield 3-(3-bromo-4-methylphenyl)butanoic acid. The existence of this compound confirms that electrophilic substitution on the aromatic ring is a viable reaction pathway. sigmaaldrich.com It is important to note that under certain conditions, such as the Hunsdiecker reaction, carboxylic acids can undergo halodecarboxylation, but for electron-rich aromatic carboxylic acids, electrophilic ring substitution is often the preferred outcome. acs.orgnih.gov
Table 3.3.2: Halogenation of this compound
| Reagent | Catalyst | Expected Product |
|---|---|---|
| Br₂ | FeBr₃ | 3-(3-Bromo-4-methylphenyl)butanoic acid |
Nucleophilic Reactions and Functional Group Derivatization
The carboxylic acid group is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of functional group derivatives, such as esters, acid chlorides, and amides.
This compound can react with nitrogen-containing nucleophiles, primarily ammonia (B1221849) and primary or secondary amines, to form amides. The direct reaction of a carboxylic acid and an amine is typically unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. libretexts.org
To facilitate amide formation, the carboxylic acid is usually "activated". libretexts.org Common methods include:
Conversion to an Acid Chloride: The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-(4-methylphenyl)butanoyl chloride. This acid chloride then readily reacts with an amine to produce the corresponding amide. libretexts.org
Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing it to react directly with an amine under milder conditions. libretexts.orgorganic-chemistry.org
High Temperature: Heating the ammonium carboxylate salt to high temperatures (typically >100°C) can drive off water and lead to the formation of the amide. libretexts.org
The reaction with ammonia would yield 3-(4-methylphenyl)butanamide, while reaction with a primary amine (R'-NH₂) would produce an N-substituted amide, N-R'-3-(4-methylphenyl)butanamide.
Table 3.4.1: Amide Formation from this compound
| Nitrogen Nucleophile | Activating Agent/Condition | Product |
|---|---|---|
| Ammonia (NH₃) | Heat (>100°C) | 3-(4-Methylphenyl)butanamide |
| Primary Amine (R'-NH₂) | 1. SOCl₂ 2. R'-NH₂ | N-R'-3-(4-Methylphenyl)butanamide |
Esterification and Hydrolysis Processes
The carboxylic acid group of this compound is a key site for chemical transformations, particularly esterification and its reverse reaction, hydrolysis. These processes are fundamental in organic synthesis, allowing for the modification of the compound's properties and its use as an intermediate for other molecules.
Esterification:
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This reaction is typically reversible. libretexts.orglibretexts.org The most common method is the Fischer esterification, which utilizes an excess of the alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to drive the equilibrium towards the product side. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) yields methyl 3-(4-methylphenyl)butanoate. ontosight.aiyoutube.com The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.comoit.edu The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. oit.edu
Hydrolysis:
Hydrolysis is the cleavage of the ester back into its constituent carboxylic acid and alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.ukucalgary.ca
Acid-Catalyzed Hydrolysis: This process is the exact reverse of Fischer esterification. libretexts.orgucalgary.ca The ester is heated with a large excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk The equilibrium favors the formation of the carboxylic acid and alcohol due to the high concentration of water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukucalgary.ca The reaction is effectively irreversible because the carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer reactive towards the alcohol. chemguide.co.ukucalgary.ca To obtain the free carboxylic acid, the resulting salt must be treated with a strong acid in a subsequent step. chemguide.co.uk This process is widely used due to its efficiency and the ease of separating the products. chemguide.co.uk
| Process | Reactants | Catalyst/Reagents | Products | Key Characteristics |
| Esterification | This compound + Alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄) | Ester (e.g., Methyl 3-(4-methylphenyl)butanoate) + Water | Reversible reaction; often requires excess alcohol to maximize yield. masterorganicchemistry.comchemguide.co.uk |
| Acidic Hydrolysis | Ester + Water | Acid (e.g., H₂SO₄, HCl) | This compound + Alcohol | Reversible; requires a large excess of water. libretexts.orglibretexts.org |
| Basic Hydrolysis (Saponification) | Ester + Base (e.g., NaOH) | Heat | Carboxylate Salt + Alcohol | Irreversible; the carboxylic acid is obtained after a final acidification step. chemguide.co.ukucalgary.ca |
Functional Group Interconversions (FGIs) within the Butanoic Acid Scaffold
The carboxylic acid moiety of this compound can be converted into various other functional groups, a process known as functional group interconversion (FGI). These transformations are crucial for synthesizing a diverse range of derivatives. ub.eduscribd.com
Reduction to Primary Alcohol:
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting this compound to 3-(4-methylphenyl)butan-1-ol. chemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemguide.co.uklibretexts.org An aldehyde is formed as an intermediate, but it is immediately reduced and cannot be isolated. libretexts.org Less reactive reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.org However, methods exist where the carboxylic acid is first activated, for example with 2,4,6-trichloro-1,3,5-triazine, allowing for reduction by NaBH₄. commonorganicchemistry.comresearchgate.net Borane (BH₃) complexes, such as BH₃-THF, are also effective and can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com
Conversion to Amide:
The conversion of carboxylic acids to amides is a fundamental transformation in organic and medicinal chemistry. A common method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then reacts with ammonia or a primary/secondary amine. Alternatively, direct conversion can be achieved. One approach is to react the carboxylic acid with an amine in the presence of a coupling agent. Another method involves the thermal dehydration of an ammonium salt. libretexts.org For example, this compound can react with ammonium carbonate to form the ammonium salt, which upon heating, dehydrates to produce 3-(4-methylphenyl)butanamide. libretexts.org More modern methods utilize catalysts like magnesium nitrate (B79036) to facilitate the direct reaction between the carboxylic acid and urea (B33335) as the nitrogen source, avoiding the need for harsh conditions or stoichiometric activating agents. nih.gov
| Transformation | Starting Material | Reagents | Product | Notes |
| Reduction | This compound | 1. LiAlH₄, dry ether2. H₃O⁺ workup | 3-(4-Methylphenyl)butan-1-ol | A powerful and common method for reducing carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org |
| Reduction | This compound | 1. BH₃•THF2. Workup | 3-(4-Methylphenyl)butan-1-ol | A selective alternative to LiAlH₄. commonorganicchemistry.com |
| Amidation | This compound | 1. (NH₄)₂CO₃2. Heat | 3-(4-Methylphenyl)butanamide | A classical method involving the formation and dehydration of an ammonium salt. libretexts.org |
| Amidation | This compound | Urea, Mg(NO₃)₂ catalyst, heat | 3-(4-Methylphenyl)butanamide | A more direct catalytic method. nih.gov |
Synthesis and Characterization of Derivatives and Analogues of 3 4 Methylphenyl Butanoic Acid
Structural Modifications of the Butanoic Acid Chain
The butanoic acid chain of 3-(4-methylphenyl)butanoic acid is a prime target for structural modifications, allowing for the introduction of new functionalities and the alteration of the compound's physicochemical properties. Standard carboxylic acid chemistry provides a robust toolkit for these transformations.
One of the most fundamental modifications is esterification . The reaction of this compound with an alcohol, such as methanol (B129727) or ethanol, under acidic catalysis (e.g., sulfuric acid) yields the corresponding methyl or ethyl ester. youtube.commasterorganicchemistry.com This transformation is often employed to protect the carboxylic acid group or to enhance the lipophilicity of the molecule. ontosight.ai For instance, the reaction with methanol produces methyl 3-(4-methylphenyl)butanoate. youtube.com
Reduction of the carboxylic acid to a primary alcohol represents another key modification. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a safer alternative, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), can effectively convert the carboxyl group into a hydroxyl group, affording 3-(4-methylphenyl)butan-1-ol. mdpi.com This alcohol can then serve as a precursor for further derivatization, such as etherification or oxidation to the corresponding aldehyde.
Chain elongation of the butanoic acid can be achieved through various homologation strategies. One common approach involves the Arndt-Eistert reaction, where the carboxylic acid is first converted to its acid chloride, then to a diazoketone, which upon rearrangement in the presence of a nucleophile like water or an alcohol, yields a carboxylic acid or ester with one additional carbon atom. While specific examples for this compound are not prevalent in readily available literature, this established methodology is a plausible route for chain extension.
| Modification | Reagents and Conditions | Product | Reference |
| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 3-(4-methylphenyl)butanoate | youtube.com |
| Reduction | LiAlH₄ or BH₃/THF | 3-(4-Methylphenyl)butan-1-ol | mdpi.com |
| Chain Elongation (Proposed) | 1. SOCl₂, 2. CH₂N₂, 3. H₂O/Ag₂O | 4-(4-Methylphenyl)pentanoic acid | N/A |
Phenyl Substituent Modifications and their Impact on Reactivity
Modification of the substituents on the phenyl ring of this compound can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological activity. The existing methyl group directs electrophilic aromatic substitution to the ortho and para positions relative to itself. However, since the para position is already occupied by the butanoic acid chain, further substitution is generally directed to the positions ortho to the methyl group.
A key strategy for introducing a wide range of functional groups is through the synthesis of a halogenated intermediate. For example, the synthesis of (S)-3-(4-bromophenyl)butanoic acid has been reported, which can serve as a versatile precursor for further modifications through cross-coupling reactions. cihanuniversity.edu.iq The bromine atom can be replaced with various groups, such as aryl, alkyl, or cyano groups, using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can alter the acidity of the carboxylic acid and the nucleophilicity of the aromatic ring. For instance, nitration of the phenyl ring would introduce a strong electron-withdrawing nitro group, making the carboxylic acid more acidic and deactivating the ring towards further electrophilic substitution. lumenlearning.commasterorganicchemistry.com Conversely, the introduction of an additional electron-donating group, such as a methoxy (B1213986) group, would increase the electron density of the ring, making it more susceptible to electrophilic attack. youtube.com
| Derivative | Synthetic Approach | Potential Impact on Reactivity | Reference |
| 3-(3-Bromo-4-methylphenyl)butanoic acid | Direct bromination or synthesis from brominated precursors | Provides a handle for cross-coupling reactions | illinois.edu |
| 3-(3-Nitro-4-methylphenyl)butanoic acid (Proposed) | Nitration using HNO₃/H₂SO₄ | Increased acidity of the carboxylic acid; deactivation of the phenyl ring | lumenlearning.com |
| 3-(3,4-Dimethylphenyl)butanoic acid (Analog) | Synthesis from dimethyl-substituted precursors | Increased electron density on the phenyl ring | N/A |
Heterocyclic Derivatives Incorporating the 4-Methylphenylbutanoic Acid Moiety
The incorporation of the this compound scaffold into heterocyclic ring systems is a common strategy in medicinal chemistry to generate novel compounds with diverse biological activities. The carboxylic acid functionality serves as a convenient handle for the construction of various heterocycles.
One important class of heterocyclic derivatives is the pyridazinones . These can be synthesized from γ-keto acids upon reaction with hydrazine (B178648). acs.orgresearchgate.net this compound can be converted into the corresponding γ-keto acid, 4-oxo-4-(4-methylphenyl)butanoic acid, through Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640). Subsequent cyclization of this γ-keto acid with hydrazine hydrate (B1144303) would yield the desired 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. wikipedia.orgnih.gov
Another significant class of heterocycles accessible from this scaffold is the thiazoles . The Hantzsch thiazole (B1198619) synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone with a thioamide. mdpi.comnih.govbepls.com While direct synthesis from this compound is not straightforward, derivatives of the acid can be utilized. For instance, the butanoic acid can be converted into a corresponding α-bromoketone, which can then be reacted with a thioamide to form the thiazole ring. A study on the synthesis of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives highlights the utility of the p-tolyl moiety in constructing such heterocyclic systems. researchgate.netlmaleidykla.lt
| Heterocycle | Synthetic Precursor from this compound | General Synthetic Method | Reference |
| Pyridazinone | 4-Oxo-4-(4-methylphenyl)butanoic acid | Cyclization with hydrazine | acs.orgresearchgate.net |
| Thiazole | α-Bromo-3-(4-methylphenyl)butanone (from the acid) | Hantzsch thiazole synthesis | researchgate.netlmaleidykla.lt |
Amino Acid Analogs with 4-Methylphenyl Substitutions
The synthesis of amino acid analogues of this compound, particularly β-amino acids, is of significant interest due to the prevalence of β-amino acid motifs in biologically active peptides and pharmaceuticals. These analogues can be prepared through several synthetic routes starting from the parent carboxylic acid.
A prominent method for converting a carboxylic acid into an amine with the loss of one carbon atom is the Curtius rearrangement . nih.govwikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to yield the corresponding amine. Applying this to a derivative of this compound, such as its corresponding ester, would lead to the formation of a β-amino acid analogue where the amino group is at the 3-position. Specifically, conversion of this compound to its acyl chloride, followed by reaction with sodium azide, would generate the acyl azide. Thermal rearrangement and subsequent hydrolysis would yield 3-amino-3-(4-methylphenyl)propane. To obtain the β-amino acid, a homologated precursor would be necessary.
Alternatively, direct amination of a suitable precursor derived from this compound can be employed. For example, conversion of the carboxylic acid to an α-bromo carboxylic acid followed by reaction with ammonia (B1221849) can yield an α-amino acid. researchgate.net For β-amino acids, strategies often involve conjugate addition of an amine to an α,β-unsaturated ester or the homologation of α-amino acids. illinois.eduresearchgate.net
| Amino Acid Analog | Synthetic Method | Key Intermediate | Reference |
| β-Amino-3-(4-methylphenyl)butanoic acid (Proposed) | Curtius Rearrangement of a malonic acid derivative | Acyl azide of a 3-(4-methylphenyl)malonic acid monoester | nih.govorganic-chemistry.org |
| α-Amino-3-(4-methylphenyl)butanoic acid (Proposed) | Amination of α-bromo acid | α-Bromo-3-(4-methylphenyl)butanoic acid | researchgate.net |
Sulfonamide and Other Pharmacophore-Bearing Derivatives
The introduction of a sulfonamide moiety is a well-established strategy in drug design, as this group can act as a bioisostere for a carboxylic acid or an amide, often leading to improved pharmacokinetic properties. rsc.org Sulfonamide derivatives of this compound can be synthesized through various routes.
A common approach involves the conversion of the carboxylic acid to an amine, which is then reacted with a sulfonyl chloride. For example, the Curtius rearrangement of this compound would yield an amine, which can then be reacted with a sulfonyl chloride like p-toluenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. nih.govnih.gov
Alternatively, direct conversion of an aromatic carboxylic acid to a sulfonyl chloride has been reported, which can then be reacted with an amine to form the sulfonamide in a one-pot synthesis. acs.orgnih.gov This method, if applicable to this compound, would provide a more direct route to sulfonamide derivatives. The synthesis of N-sulfonylated amino acids is also a well-documented procedure, often involving the reaction of an amino acid with a sulfonyl chloride in an aqueous basic solution. mdpi.comcihanuniversity.edu.iq
| Derivative | Synthetic Strategy | Key Reaction | Reference |
| N-(3-(4-Methylphenyl)butyl)benzenesulfonamide (Proposed) | 1. Curtius rearrangement of the carboxylic acid to an amine. 2. Reaction of the amine with benzenesulfonyl chloride. | Sulfonamide formation | nih.govnih.gov |
| 2-(Benzenesulfonamido)-3-(4-methylphenyl)butanoic acid (Proposed) | Synthesis of the corresponding amino acid followed by sulfonylation. | N-Sulfonylation of an amino acid | mdpi.comcihanuniversity.edu.iq |
Organometallic Derivatives and Complexes
The carboxylic acid group of this compound can act as a ligand to coordinate with metal centers, forming organometallic complexes with potential applications in catalysis and materials science. nih.gov Ruthenium and cobalt are two metals that readily form complexes with carboxylate ligands.
Ruthenium carboxylate complexes are often synthesized by the reaction of a ruthenium precursor, such as [RuCl₂(PPh₃)₃], with an alkali metal salt of the carboxylic acid. mdpi.com This ligand exchange reaction typically proceeds under reflux in a suitable solvent. The resulting ruthenium(II) carboxylate complexes can exhibit interesting catalytic activities. The p-cymene (B1678584) ligand is also a common feature in organometallic ruthenium complexes with biological activity. nih.gov
Cobalt carboxylate complexes can be prepared through similar ligand exchange reactions, for instance, by reacting cobalt(II) acetate (B1210297) with the carboxylic acid. lew.roresearchgate.net The resulting cobalt(II) carboxylates can exist as monomers, dimers, or higher nuclearity clusters, depending on the reaction conditions and the nature of the carboxylate ligand. These complexes often exhibit interesting magnetic and structural properties. rsc.orgrsc.org The formation of heterometallic complexes, for example containing both cobalt and lithium, has also been reported. rsc.orgrsc.org
| Metal | Precursor | General Reaction | Reference |
| Ruthenium | [RuCl₂(PPh₃)₃] | Ligand exchange with the sodium salt of the carboxylic acid | mdpi.com |
| Cobalt | Cobalt(II) acetate | Transacylation with the carboxylic acid | lew.ro |
Advanced Spectroscopic and Analytical Characterization of 3 4 Methylphenyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-(4-Methylphenyl)butanoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methine proton, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) and coupling constants (J) of these signals are critical for structural assignment. A reported ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) at 300 MHz shows the following key resonances: a doublet at δ 1.14 (J = 7.0 Hz, 3H) corresponding to the methyl group at the chiral center, a singlet at δ 2.17 (3H) for the methyl group on the phenyl ring, and a multiplet between δ 2.36 and 2.53 for the methylene and methine protons hmdb.ca. The aromatic protons would typically appear further downfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Carboxylic Acid (-COOH) | ~10-12 | ~175-180 | Singlet |
| Aromatic C-H | ~7.0-7.2 | ~128-130 | Multiplet |
| Aromatic C-CH₃ | - | ~135-140 | - |
| Aromatic C-C | - | ~140-145 | - |
| Methine (-CH) | ~3.0-3.3 | ~35-40 | Multiplet |
| Methylene (-CH₂) | ~2.4-2.7 | ~40-45 | Multiplet |
| Methyl (-CH₃) on Butanoic Chain | ~1.2-1.4 | ~20-25 | Doublet |
| Methyl (-CH₃) on Phenyl Ring | ~2.3 | ~20-22 | Singlet |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary from experimental values.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A strong, sharp absorption band typically appears between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid dimer. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Bending vibrations for the methyl and methylene groups would also be present in the fingerprint region (below 1500 cm⁻¹). While a specific experimental FTIR spectrum for this compound was not found in the search results, the spectrum of butanoic acid provides a reference for the characteristic carboxylic acid peaks docbrown.infoiucr.orgnist.govresearchgate.net.
Raman and Fourier Transform Raman (FT-Raman) Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. In the Raman spectrum of this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be visible. The C=O stretching vibration of the carboxylic acid, while strong in the IR spectrum, is typically weaker in the Raman spectrum. FT-Raman spectroscopy offers advantages such as reduced fluorescence interference, which can be beneficial for obtaining high-quality spectra of organic compounds. Specific experimental Raman or FT-Raman data for this compound were not identified in the provided search results. However, general principles of Raman spectroscopy suggest which functional groups would be most active researchgate.netmdpi.comthermofisher.comaps.org.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₁H₁₄O₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (178.23 g/mol ).
Predicted mass spectrometry data suggests that the protonated molecule [M+H]⁺ would have an m/z of 179.10666 uni.lu. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). For this compound, fragmentation could also involve cleavage of the bond between the chiral center and the phenyl group, leading to characteristic fragment ions. While experimental mass spectra for the exact compound were not found, data for related compounds can offer insights into potential fragmentation pathways stackexchange.com.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Possible Structure |
| [M+H]⁺ | 179.107 | Protonated molecule |
| [M-H]⁻ | 177.092 | Deprotonated molecule |
| [M-H₂O+H]⁺ | 161.097 | Loss of water from the protonated molecule |
| [C₈H₉]⁺ | 105.070 | Tolyl fragment |
| [C₄H₇O₂]⁺ | 87.044 | Butanoic acid fragment |
Note: These are predicted m/z values and the actual fragmentation pattern may vary depending on the ionization technique used.
X-ray Crystallography and Single-Crystal Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information about its bond lengths, bond angles, and crystal packing. This technique would also unambiguously establish the stereochemistry if a chiral sample is analyzed. The crystal structure would likely reveal intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers or more extended networks, which is a common feature for carboxylic acids. At present, no published crystal structure for this compound has been identified in the searched literature researchgate.netvulcanchem.comresearchgate.netmdpi.com.
Chromatographic Separations and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound, as well as for assessing its purity. A reversed-phase HPLC method would be the most common approach for this type of compound.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound can be assessed by the presence of a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. While a specific, validated HPLC method for this compound was not found, methods for similar aromatic carboxylic acids can be readily adapted sielc.combldpharm.comsielc.compensoft.net. The use of a diode-array detector (DAD) or a mass spectrometer as the detector can provide additional information for peak identification and purity assessment chromatographyonline.commdpi.com.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to ascertain the purity of this compound and to monitor the progress of chemical reactions in which it is a reactant or product. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
For this compound, the stationary phase is typically a polar adsorbent, most commonly silica gel (SiO₂), coated onto an inert backing such as glass or aluminum. The polarity of the carboxylic acid group dictates its strong interaction with the silica gel.
The mobile phase, or eluent, is a critical factor in achieving effective separation. Due to the polar nature of the carboxylic acid group, a purely non-polar solvent will result in minimal migration from the origin (low Retardation factor, Rf). Conversely, a highly polar solvent will move the compound with the solvent front (high Rf), providing poor resolution from other components. Therefore, a solvent system of intermediate polarity is typically selected. Common mobile phases consist of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. researchgate.net
A key modification for the TLC of carboxylic acids is the addition of a small amount of a stronger acid, such as acetic acid or formic acid, to the mobile phase. researchgate.netreddit.com This addition suppresses the ionization of the this compound's carboxyl group. This is crucial because the anionic carboxylate form would bind very strongly to the polar silica gel, leading to significant tailing or streaking of the spot and poor separation. By keeping the acid in its protonated, less polar form, a more compact and defined spot is achieved.
Visualization of the chromatogram can be accomplished through several methods. As the p-tolyl group in this compound contains an aromatic ring, the compound is UV-active. When the TLC plate contains a fluorescent indicator (e.g., F₂₅₄), the compound will appear as a dark spot against a fluorescent green background under short-wave UV light (254 nm). libretexts.orgumich.edu
Alternatively, chemical staining can be employed. A highly effective method for detecting carboxylic acids is the use of a pH indicator stain, such as bromocresol green. fiu.edusilicycle.com When the developed plate is sprayed with or dipped into a solution of bromocresol green, the acidic compound appears as a distinct yellow spot on a blue or greenish-blue background. fiu.edusilicycle.com While iodine vapor is a common visualization technique, it is often ineffective for carboxylic acids. libretexts.org
The Rf value for this compound is highly dependent on the exact composition of the mobile phase, particularly the ratio of the polar to non-polar components.
Table 1: Representative TLC Conditions for this compound
| Parameter | Description | Purpose/Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ | A polar adsorbent that interacts with the polar carboxylic acid group. The fluorescent indicator (F₂₅₄) allows for UV visualization. |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Acetic Acid (e.g., 7:3 v/v + 1% AcOH) | The hexane/ethyl acetate mixture provides the appropriate polarity to elute the compound. Acetic acid is added to suppress the ionization of the carboxylic acid, preventing streaking. researchgate.net |
| Visualization | 1. UV light (254 nm) | Non-destructive method. The aromatic ring absorbs UV light, causing the spot to appear dark on the fluorescent plate. umich.edu |
| 2. Bromocresol Green Stain | Destructive method. The acidic nature of the compound causes the pH indicator to change color, revealing a yellow spot on a blue background. fiu.edusilicycle.com | |
| Expected Rf | ~ 0.3 - 0.5 | The Rf value is an estimate and will vary based on the precise mobile phase composition. A more polar solvent system (higher ethyl acetate content) will increase the Rf. |
Computational and Theoretical Studies on 3 4 Methylphenyl Butanoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. biointerfaceresearch.com Geometry optimizations are typically performed using methods like the B3LYP functional with a basis set such as 6-31+G(d) to find the molecule's lowest energy conformation. biointerfaceresearch.comscispace.com Such calculations yield crucial data on the molecule's geometric parameters.
For 3-(4-Methylphenyl)butanoic acid, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These parameters are critical for understanding how the molecule will interact with other molecules. DFT calculations also provide key thermodynamic properties, such as enthalpies and Gibbs free energies, at standard conditions (298.15 K and 1.0 atm). biointerfaceresearch.com
Illustrative Optimized Geometric Parameters for this compound Note: The following data is representative of typical DFT calculation results for structurally similar molecules and is provided for illustrative purposes.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Atoms | Angle |
| C=O | 1.21 | O=C-O | 123.5 |
| C-O | 1.36 | C-C-O | 111.0 |
| C-C (carboxyl) | 1.51 | C-C-C (backbone) | 112.5 |
| C-C (aromatic) | 1.39 | C-C-H (aromatic) | 120.0 |
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the HOMO is typically located on the electron-rich p-tolyl group, while the LUMO may be distributed over the carboxylic acid moiety. DFT calculations are used to determine the energies of these orbitals. irjweb.com
Illustrative Frontier Orbital Properties for this compound Note: The following data is representative of typical DFT calculation results for structurally similar molecules and is provided for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core electrons). uni-muenchen.dewisc.edu This method is used to analyze charge transfer and intramolecular delocalization interactions.
Illustrative NBO Second-Order Perturbation Analysis for this compound Note: The following data is representative of typical NBO analysis results for structurally similar molecules and is provided for illustrative purposes.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (carbonyl) | π(C-O) | 18.5 |
| π(C-C) (aromatic) | π(C-C) (aromatic) | 22.1 |
| σ(C-H) (methyl) | σ*(C-C) (aromatic) | 5.2 |
Electrostatic Potential (ESP) Mapping
The Molecular Electrostatic Potential (MEP or ESP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (high electron density, susceptible to electrophilic attack), while blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.netresearchgate.net
For this compound, the ESP map would show the most negative potential (red) concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, highlighting them as the primary sites for electrophilic attack and hydrogen bond acceptance. The acidic proton of the carboxyl group would appear as a region of high positive potential (blue), confirming its role as a hydrogen bond donor. The p-tolyl group would generally show a near-neutral potential. uni-muenchen.deresearchgate.net
Molecular Dynamics (MD) Simulations of Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights that are inaccessible through static calculations.
Conformational Dynamics: How the molecule flexes and changes its shape in different environments.
Solvation: The structure and dynamics of solvent molecules (e.g., water) around the solute, including the formation and lifetime of hydrogen bonds.
Dimerization: The process by which two carboxylic acid molecules form a stable, hydrogen-bonded dimer, a common feature of this class of compounds. acs.org
Interactions with Surfaces or Proteins: How the molecule adsorbs onto a surface or binds to the active site of a biological target. aip.org
These simulations provide a time-resolved, atomistic view of molecular interactions that govern the macroscopic properties of the substance. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.comyoutube.com These models are built by developing a mathematical relationship between calculated molecular descriptors (which numerically represent the molecular structure) and an experimentally measured property.
For a class of compounds including this compound, a QSPR model could be developed to predict properties such as:
Boiling point
Solubility
Partition coefficient (logP)
Soil sorption coefficient (logKoc) nih.gov
Thermodynamic properties like enthalpy of formation kashanu.ac.ir
The model is first "trained" on a set of molecules with known properties and then validated using a separate "test" set. youtube.com A reliable QSPR model can then be used to predict the properties of new or untested compounds, saving significant time and experimental resources. nih.gov
Predictive Modeling using Topological Indices
Topological indices are numerical descriptors derived from the molecular graph of a compound, where atoms are represented as vertices and bonds as edges. etamaths.com These indices encode information about the size, shape, branching, and connectivity of a molecule. kashanu.ac.ir They are a key component in QSPR and Quantitative Structure-Activity Relationship (QSAR) studies because they provide a simple way to quantify molecular structure. echemcom.com
Numerous topological indices exist, such as the Wiener, Randić, Balaban, and Szeged indices. echemcom.com For this compound, these indices would be calculated from its molecular graph. These values could then be used as independent variables in a regression model to predict various properties. Studies on other carboxylic acids and amino acid derivatives have shown that topological indices can be successfully used to build models for predicting thermodynamic properties, lipophilicity, and biological activity. echemcom.comresearchgate.net This approach provides a rapid and efficient method for screening compounds and predicting their behavior based solely on their structural topology.
In Silico Studies of Molecular Interactions and Mechanisms
While specific in silico research focusing exclusively on this compound is not extensively documented in publicly available scientific literature, its molecular interactions and potential mechanisms of action can be effectively investigated using well-established computational methodologies. These techniques provide critical insights into how the compound may interact with biological targets at a molecular level. Computational approaches such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding affinity and stability of small molecules within the active sites of proteins. nih.govresearchgate.net
Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. A more negative score typically indicates a more favorable binding interaction. nih.gov For a compound like this compound, docking studies would be crucial to identify potential protein targets and elucidate the key interactions driving its biological activity. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site, while the 4-methylphenyl group would likely engage in hydrophobic or π-stacking interactions. mpg.demdpi.com
To illustrate the type of data generated from such a study, the following table presents hypothetical docking results of this compound with a generic enzyme active site, based on common findings for similar carboxylic acid derivatives.
Interactive Data Table: Example Molecular Docking Results (Note: This data is illustrative and not from a specific study on this compound.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Cyclooxygenase-2 (COX-2) | -7.8 | ARG-120, TYR-355, SER-530 | Hydrogen Bond, Hydrophobic |
| Aldose Reductase | -6.5 | HIS-110, TRP-111, TYR-48 | Hydrogen Bond, π-π Stacking |
| Carbonic Anhydrase II | -5.9 | THR-199, THR-200, HIS-94 | Hydrogen Bond, van der Waals |
Furthermore, Density Functional Theory (DFT) can be utilized to analyze the electronic properties of this compound, such as the distribution of electron density and the locations of electrophilic and nucleophilic sites. nih.govfrontiersin.org This information helps in understanding the molecule's intrinsic reactivity and complements the findings from docking and MD studies. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the charge transfer mechanisms within the molecule. researchgate.net
The table below summarizes the types of computational analyses and the insights they would provide for this compound.
Interactive Data Table: Overview of In Silico Methodologies
| Computational Method | Purpose | Key Parameters/Outputs |
| Molecular Docking | Predicts binding pose and affinity | Binding Energy, Interacting Residues, Interaction Types |
| Molecular Dynamics (MD) | Assesses complex stability and dynamics | RMSD, RMSF, Hydrogen Bond Analysis |
| Density Functional Theory (DFT) | Analyzes electronic structure and reactivity | HOMO-LUMO Gap, Electrostatic Potential Maps |
Applications of 3 4 Methylphenyl Butanoic Acid in Organic Synthesis
Intermediate in Multi-Step Organic Transformations
The true utility of 3-(4-Methylphenyl)butanoic acid often lies in its role as a key intermediate in lengthy synthetic sequences. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols, which can then undergo further reactions. This allows for the systematic construction of a target molecule, with the this compound framework being modified step-by-step.
One illustrative example is its use in the synthesis of various butanoic acid derivatives with potential biological activities. biointerfaceresearch.com The synthesis of more complex molecules often involves multi-step reactions where the initial butanoic acid derivative is a crucial starting point. biointerfaceresearch.com For example, the related compound 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared via a Friedel–Crafts reaction and serves as an important intermediate in organic synthesis education. wikipedia.org
A general representation of its role as an intermediate can be seen in the following hypothetical transformation:
Scheme 1: Hypothetical Multi-Step Transformation Involving this compound
This step-wise modification allows for the precise installation of desired functionalities and the construction of complex molecular architectures that would be difficult to achieve in a single step.
Synthetic Routes to Diverse Chemical Compounds
The reactivity of the carboxylic acid group in this compound opens up synthetic pathways to a wide range of other chemical compounds. These transformations allow chemists to tailor the molecular structure to achieve specific properties and functionalities.
Some of the diverse chemical compounds that can be synthesized from this compound include:
Esters: Through esterification with various alcohols, a library of esters with different properties can be created. For example, p-tolyl butyrate (B1204436) is an ester derivative. nih.gov
Amides: Reaction with amines leads to the formation of amides, which are important functional groups in many biologically active molecules.
Ketones: Although not a direct reaction, the related 4-oxo-4-(p-tolyl)butanoic acid is a ketone derivative of a butanoic acid. wikipedia.org
Heterocyclic Compounds: While direct examples are not readily available in public literature, the structural motif of 3-arylbutanoic acids can be a precursor to heterocyclic systems through cyclization reactions.
The ability to access such a variety of compounds from a single starting material underscores the importance of this compound as a versatile building block in organic synthesis.
Precursor in the Synthesis of Advanced Materials
Beyond its use in the synthesis of discrete molecules, this compound and its derivatives have found applications as precursors to advanced materials, particularly polymers. The aromatic ring and the carboxylic acid functionality can be exploited to create polymers with specific thermal and mechanical properties.
Enzymatic and Biocatalytic Transformations of 3 4 Methylphenyl Butanoic Acid
In Vitro Enzymatic Reactions Leading to its Formation or Transformation
While specific research on the in vitro enzymatic formation of 3-(4-methylphenyl)butanoic acid is not extensively documented, knowledge from related compounds allows for informed predictions. Lipases are a versatile class of enzymes known to catalyze esterification and transesterification reactions. nih.govresearchgate.net These reactions could be employed for the synthesis of this compound esters from the parent acid and an alcohol, or conversely, the hydrolysis of these esters to yield the acid. asianpubs.org The efficiency of such lipase-catalyzed esterifications can be significantly influenced by the reaction medium, with studies showing that the use of nanomicelles in aqueous solutions can enhance conversion rates. nih.gov
Another potential enzymatic route for the transformation of this compound is through hydroxylation. Microbial enzymes, particularly cytochrome P450 monooxygenases, are known to hydroxylate a wide variety of aromatic compounds. nih.gov This could lead to the formation of hydroxylated derivatives of this compound, where a hydroxyl group is introduced onto the phenyl ring.
Furthermore, the enzymatic reduction of a precursor molecule, 3-keto-3-(4-methylphenyl)propanoic acid, represents a plausible pathway to forming the corresponding hydroxyl derivative, which could then be further transformed. Studies on the stereoselective reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) have shown that this organism contains a variety of reductase enzymes capable of this transformation, often with high stereoselectivity. nih.gov
Biotransformation Pathways and Metabolite Identification
The biotransformation of this compound by microorganisms is expected to follow pathways similar to those observed for structurally related arylalkanoic acids. A key study on the degradation of 3-phenylbutyric acid by a Pseudomonas species revealed two primary metabolic routes. nih.gov One pathway involves the initial oxidation of the aromatic ring, leading to the formation of a catechol intermediate, specifically 3-(2,3-dihydroxyphenyl)butyrate. nih.gov This catechol subsequently undergoes meta-cleavage to yield 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid. nih.gov
The second degradation pathway involves the oxidation of the butanoic acid side chain. nih.gov For 3-phenylbutyric acid, this leads to the formation of 3-phenylpropionate, cinnamate, and subsequently phenylacetate (B1230308) and benzoate. nih.gov It is plausible that this compound would undergo analogous transformations, resulting in metabolites such as 3-(4-methylphenyl)propanoic acid and other downstream products.
Microbial transformations are a valuable tool for producing metabolites of drugs and other xenobiotics, often mimicking mammalian metabolism. nih.govmdpi.com These processes can introduce functional groups, such as hydroxyl groups, or modify existing ones through reactions like O-dealkylation. researchgate.net Therefore, the biotransformation of this compound by various microorganisms could yield a range of hydroxylated and side-chain-modified derivatives.
| Potential Biotransformation Pathway | Key Enzymes/Microorganisms | Potential Metabolites | Reference |
| Aromatic Ring Oxidation | Pseudomonas sp. | 3-(2,3-Dihydroxy-4-methylphenyl)butanoic acid | nih.gov |
| Side-Chain Oxidation | Pseudomonas sp. | 3-(4-Methylphenyl)propanoic acid, Cinnamic acid derivatives | nih.gov |
| Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated derivatives of this compound | nih.gov |
Studies on Chirality and Enantioselective Biocatalysis
This compound possesses a chiral center at the third carbon atom of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such chiral molecules often differs between enantiomers. Consequently, the production of single-enantiomer compounds is of significant interest.
Enantioselective biocatalysis offers a powerful method for obtaining enantiomerically pure forms of chiral acids like this compound. One common approach is the kinetic resolution of a racemic mixture. This involves using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. Lipases are frequently used for the kinetic resolution of 3-arylalkanoic acids through enantioselective esterification. researchgate.net In this process, the enzyme preferentially esterifies one enantiomer, leaving the other enantiomer as the unreacted acid.
Another strategy is the stereoselective reduction of a prochiral ketone precursor. For instance, the reduction of 3-keto-3-(4-methylphenyl)propanoic acid using biocatalysts like baker's yeast or isolated ketoreductases can yield a specific enantiomer of the corresponding 3-hydroxy derivative. nih.govgoogle.com Genetic engineering of microorganisms like baker's yeast has been shown to improve the stereoselectivity of such reductions by overexpressing specific reductase enzymes or deleting those with competing stereoselectivities. nih.gov Furthermore, biocatalytic desymmetrization using engineered enzymes like imine reductases has emerged as a strategy for the atroposelective synthesis of axially chiral biaryls, a concept that could potentially be adapted for the synthesis of chiral centers. nih.gov
| Enantioselective Biocatalytic Strategy | Enzyme Class | Description | Potential Application | Reference |
| Kinetic Resolution | Lipases | Selective esterification of one enantiomer from a racemic mixture. | Separation of (R)- and (S)-3-(4-methylphenyl)butanoic acid. | researchgate.net |
| Stereoselective Reduction | Ketoreductases/Dehydrogenases | Reduction of a prochiral ketone to a specific chiral alcohol. | Synthesis of enantiopure 3-hydroxy-3-(4-methylphenyl)butanoic acid. | nih.govgoogle.com |
| Biocatalytic Desymmetrization | Imine Reductases (engineered) | Atroposelective synthesis of axially chiral compounds. | Potential for novel routes to chiral building blocks. | nih.gov |
Retrosynthetic Analysis of 3 4 Methylphenyl Butanoic Acid
Disconnection Strategies and Key Transforms
The primary goal of disconnection is to simplify the target molecule by cleaving bonds that correspond to reliable chemical reactions. For 3-(4-methylphenyl)butanoic acid, several disconnection strategies can be envisioned. The key bond formations to consider are the carbon-carbon bonds that form the backbone of the molecule.
One of the most logical disconnections is at the C3-C4 bond, which connects the butanoic acid chain to the p-tolyl group. This leads to a key transformation known as Friedel-Crafts acylation or alkylation .
Another effective strategy involves disconnecting the C2-C3 bond of the butanoic acid chain. This approach would utilize a conjugate addition reaction, a reliable method for forming carbon-carbon bonds.
A third possibility is the disconnection of the C1-C2 bond, which would involve the addition of a carboxyl group or its equivalent to a precursor molecule.
These strategies are summarized in the table below:
| Disconnection Bond | Key Transform | Description |
| C3-Aryl | Friedel-Crafts Reaction | The bond between the aromatic ring and the butanoic acid chain is disconnected, suggesting a Friedel-Crafts acylation or alkylation of toluene (B28343). |
| C2-C3 | Conjugate Addition | Disconnection of the bond alpha to the carboxyl group points towards a Michael-type addition of an organometallic reagent to an α,β-unsaturated ester. |
| C1-C2 | Carboxylation | Cleavage of the bond adjacent to the carboxyl group suggests the addition of a carboxyl group to a suitable precursor. |
Identification of Synthons and Corresponding Reagents
Based on the disconnection strategies, we can identify the corresponding synthons (idealized fragments) and the practical synthetic equivalents (reagents).
For the C3-Aryl disconnection via a Friedel-Crafts approach, the synthons are a p-tolyl cation and a butanoic acid derivative with a leaving group. The corresponding reagents would be toluene and a suitable acylating or alkylating agent.
In the case of the C2-C3 disconnection utilizing conjugate addition, the synthons are a p-tolyl nucleophile and an α,β-unsaturated ester electrophile. A practical reagent for the p-tolyl nucleophile would be a p-tolyl organometallic compound, such as a Grignard reagent or an organocuprate. The electrophile would be an ester of crotonic acid. A similar strategy has been successfully employed in the synthesis of the analogous (S)-3-(4-bromophenyl)butanoic acid, where a rhodium-catalyzed asymmetric addition of p-bromophenyl boronic acid to ethyl crotonate was a key step. orgsyn.orgorgsyn.org
The C1-C2 disconnection would involve a synthon that is a 3-(4-methylphenyl)propyl derivative suitable for carboxylation. This could be achieved using an organometallic reagent followed by reaction with carbon dioxide.
The synthons and their corresponding reagents are detailed in the following table:
| Disconnection Strategy | Synthon 1 | Reagent 1 | Synthon 2 | Reagent 2 |
| C3-Aryl (Friedel-Crafts) | p-tolyl cation | Toluene | ⁺CH(CH₃)CH₂COOH | 3-Methyl-succinic anhydride (B1165640) |
| C2-C3 (Conjugate Addition) | p-tolyl nucleophile | p-Tolylmagnesium bromide or (p-tolyl)₂CuLi | ⁺CH(CH₃)CH₂COOR | Ethyl crotonate |
| C1-C2 (Carboxylation) | ⁻CH₂(CH₃)CH(p-tolyl) | 1-Bromo-2-(4-methylphenyl)propane | ⁺COOH | Carbon dioxide |
Design of Multistep Synthetic Pathways
Based on the retrosynthetic analysis, several multistep synthetic pathways can be designed to produce this compound.
Pathway 1: Friedel-Crafts Acylation Route
This pathway begins with the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(4-methylphenyl)-4-oxobutanoic acid. The ketone can then be reduced to a methylene (B1212753) group using a Clemmensen or Wolff-Kishner reduction to yield 4-(4-methylphenyl)butanoic acid. Subsequent methylation at the C3 position would be challenging to achieve selectively. A more controlled approach would involve Friedel-Crafts acylation with crotonic acid or its acid chloride, if feasible, to introduce the butanoyl chain with the methyl group already in place. However, this can lead to polymerization and other side reactions. A more viable Friedel-Crafts approach would involve 3-methyl-succinic anhydride, leading to a mixture of regioisomers that would require separation.
Pathway 2: Conjugate Addition Route
This is arguably one of the most efficient and stereocontrolled routes, especially for producing enantiomerically pure versions of the target molecule. orgsyn.org This pathway would start with the preparation of a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide (a Grignard reagent) from 4-bromotoluene (B49008). This reagent would then be reacted with an α,β-unsaturated ester, such as ethyl crotonate, in a conjugate addition reaction. The use of a copper catalyst (to form a Gilman reagent) is often necessary to favor 1,4-addition over 1,2-addition to the carbonyl group. The resulting ester, ethyl 3-(4-methylphenyl)butanoate, can then be hydrolyzed under acidic or basic conditions to afford the final product, this compound. This approach is analogous to the successful large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org
Pathway 3: Carboxylation Route
This pathway would involve the synthesis of a suitable precursor for carboxylation. For example, 1-bromo-2-(4-methylphenyl)propane could be prepared from 4-methylacetophenone. Reduction of the ketone to the corresponding alcohol, followed by conversion to the bromide, would yield the desired precursor. This bromide can then be converted to a Grignard reagent, which is subsequently reacted with solid carbon dioxide (dry ice) followed by an acidic workup to produce this compound.
Computer-Aided Retrosynthesis Approaches
In recent years, computer-aided synthesis planning (CASP) has become a valuable tool for designing synthetic routes. chemrxiv.org These programs utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and entire synthetic pathways. researchgate.net
For a molecule like this compound, a CASP tool would likely identify the same key disconnections as a human chemist, such as the C-C bond formations discussed above. synthiaonline.com Software can analyze the target structure and suggest precursors based on known chemical transformations.
Modern CASP tools can offer several advantages:
Novel Route Discovery: They may suggest unconventional or less obvious synthetic routes that a chemist might overlook.
Optimization: Some programs can rank proposed routes based on factors like predicted yield, cost of starting materials, and step-count.
Time Efficiency: CASP can significantly speed up the process of designing a synthesis by rapidly exploring numerous possibilities. researchgate.net
For instance, a program might suggest a pathway involving a catalytic cross-coupling reaction, which might not be the first thing a chemist considers for this particular target. The software could also provide detailed reaction conditions and literature precedents for each proposed step, further aiding the synthetic chemist. synthiaonline.com The development of artificial intelligence and machine learning in this field continues to enhance the capabilities of these computational tools in organic synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)butanoic acid, and how can purity be optimized?
- Methodology :
- Asymmetric Catalysis : Adapt protocols from analogous brominated derivatives. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantioselective synthesis, as demonstrated for (S)-Ethyl 3-(4-bromophenyl)butanoate .
- Purification : Recrystallization in ethanol/water mixtures (1:3 ratio) removes impurities, while silica gel chromatography (ethyl acetate/hexane, 1:4) isolates intermediates. Confirm purity via HPLC (>98%) using a C18 column and UV detection at 254 nm .
- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane). Optimize pH during acidification (pH 2–3) to minimize side-product formation .
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.85–2.75 (m, 2H, CH₂CO₂H), 2.35 (s, 3H, CH₃), 1.95–1.85 (m, 2H, CH₂). ¹³C NMR confirms the carboxylic acid (δ ~175 ppm) and methylphenyl substituents .
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 193.1. Compare with theoretical molecular weight (192.25 g/mol) .
- Validation : Cross-reference with IR spectroscopy (broad O-H stretch ~2500–3000 cm⁻¹ for carboxylic acid) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the compound’s structure using Gaussian 16 at the B3LYP/6-31G* level .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory activity. Validate predictions using in vitro assays (e.g., COX-2 inhibition) .
- Data Interpretation : Compare results with fluorinated analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid), where fluorine enhances metabolic stability .
Q. How can researchers resolve contradictions in reported bioactivity data for aryl-substituted butanoic acids?
- Methodology :
- Meta-Analysis : Systematically review studies (e.g., antimicrobial vs. anticancer assays) to identify assay-specific variability. For example, discrepancies in MIC values may arise from bacterial strain differences .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial testing, 37°C, 24 h incubation) .
Q. What are the best practices for handling and storing this compound in long-term studies?
- Methodology :
- Storage : Store at –20°C under argon in amber vials to prevent oxidation. Confirm stability via monthly HPLC checks .
- Safety : Use fume hoods for weighing. PPE (gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation, as inferred from safety data of 3-Amino-4-phenylbutanoic acid .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed facilities .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
